molecular formula C11H15N5O2 B7782150 (2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID

(2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID

Cat. No.: B7782150
M. Wt: 249.27 g/mol
InChI Key: CHFPMAUBZFXAIO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID typically involves the coupling of a purine derivative with an amino acid. One common method involves the use of (S)-4-methylpentanoic acid as the starting material, which is then reacted with a purine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

(2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The purine ring system allows the compound to bind to purine receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-METHYL-2-(9H-PURIN-6-YLAMINO)PENTANOIC ACID is unique due to its specific combination of a purine ring system with an amino acid backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-4-methyl-2-(7H-purin-6-ylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-6(2)3-7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPMAUBZFXAIO-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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